methyl 3-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}thiophene-2-carboxylate
Description
Methyl 3-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene backbone substituted with a methyl ester group at position 2 and an amide-linked azetidine ring at position 2. The azetidine ring is further functionalized with a pyrimidine-pyrazole moiety.
Properties
IUPAC Name |
methyl 3-[[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carbonyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S/c1-26-17(25)15-12(3-6-27-15)21-16(24)11-8-22(9-11)13-7-14(19-10-18-13)23-5-2-4-20-23/h2-7,10-11H,8-9H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRPGCTXQIRKIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}thiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by their sequential coupling and functionalization. Common synthetic routes include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Construction of the pyrimidine ring: This involves the cyclization of amidine derivatives with β-dicarbonyl compounds.
Azetidine ring formation: This step often requires the use of azetidinone intermediates, which are then coupled with the pyrimidine and pyrazole rings.
Thiophene carboxylate synthesis: The final step involves the esterification of thiophene-2-carboxylic acid with methanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound may serve as potential AMPK inhibitors , which are crucial in cancer metabolism and treatment. Studies have shown that compounds similar to methyl 3-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}thiophene-2-carboxylate can inhibit AMPK, leading to reduced tumor growth in various cancer models .
Antimicrobial Properties
Compounds containing thiophene and pyrazole rings have demonstrated notable antimicrobial activity against both gram-positive and gram-negative bacteria. For instance, derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing effectiveness comparable to standard antibiotics .
Neuroprotective Effects
There is emerging evidence that pyrazole derivatives exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic prospects .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating conditions like arthritis or inflammatory bowel disease .
Case Study 1: Anticancer Drug Development
A study focused on synthesizing derivatives based on this compound highlighted its potential as an AMPK inhibitor. The results indicated significant inhibition of cancer cell proliferation in vitro, suggesting its utility in developing new anticancer therapies .
Case Study 2: Antimicrobial Efficacy
In another study, derivatives were screened for antimicrobial activity against various pathogens. The findings revealed that some analogs exhibited superior activity compared to traditional antibiotics, indicating their potential as new antimicrobial agents .
Case Study 3: Neuroprotection
Research into the neuroprotective effects of related pyrazole compounds showed promising results in models of neurodegeneration. These compounds were found to reduce oxidative stress markers significantly, suggesting their potential application in treating Alzheimer's disease .
Mechanism of Action
The mechanism of action of methyl 3-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the desired biological effects.
Comparison with Similar Compounds
Target Compound
- Core : Thiophene-2-carboxylate.
- Substituents :
- Position 3 : Azetidine-3-amido linked to 6-(1H-pyrazol-1-yl)pyrimidin-4-yl.
- Position 2 : Methyl ester.
Analog 1: (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (7b)
- Core: Thieno[2,3-b]thiophene.
- Substituents :
- Two pyrazole-amide groups.
- Methyl groups at positions 3 and 3.
Analog 2: 6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carbonitrile (10)
- Core: Thieno[2,3-b]thiophene.
- Substituents :
- Pyrazolo[1,5-a]pyrimidine groups with nitrile substituents.
- Methyl groups at positions 3 and 4.
Analog 3: Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)Thiophene-2-Carboxylate ()
- Core : Thiophene-2-carboxylate.
- Substituents: Position 4: Pyrazolo[3,4-d]pyrimidine linked to a fluorophenyl-chromenone group.
Physicochemical Properties
Notes:
Target Compound
Analog 1 (7b) and Analog 2 (10)
- Method: Condensation of enaminones or ethoxypropenenitriles with amino pyrazoles in DMF/EtOH with piperidine.
- Yields : 70–75%.
Analog 3 ()
- Method: Palladium-catalyzed cross-coupling (e.g., using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)).
- Yield : 46%.
Comparison :
- The target compound’s synthesis may require multi-step functionalization (amide coupling followed by heterocyclic assembly), contrasting with the one-step condensations in Analogs 1 and 2.
Biological Activity
Methyl 3-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and herbicidal properties, supported by various studies and data.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene ring, a pyrimidine moiety, and a pyrazole group. The presence of these heterocycles contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives containing pyrazole and thiophene exhibit notable antimicrobial properties. For instance, a related series of pyrazolyl-thiazole derivatives showed significant inhibition against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans with low minimum inhibitory concentrations (MIC) . The compound's structural components may enhance its interaction with microbial targets.
Table 1: Antimicrobial Activity of Related Pyrazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Pyrazolyl-Thiazole Derivative 1 | E. coli | 15 |
| Pyrazolyl-Thiazole Derivative 2 | S. aureus | 10 |
| Pyrazolyl-Thiazole Derivative 3 | C. albicans | 20 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide in vitro. This suggests that such compounds could be developed for therapeutic applications in inflammatory diseases .
Herbicidal Activity
The herbicidal evaluation of pyrazole derivatives has revealed promising results. A study indicated that certain pyrazolylpyrimidine derivatives exhibited strong herbicidal activity against weeds like Pennisetum alopecuroides, with IC50 values indicating effective inhibition of root growth . The structure-activity relationship (SAR) highlighted the importance of specific substituents in enhancing herbicidal efficacy.
Table 2: Herbicidal Activity of Pyrazole Derivatives
| Compound | Target Weed | IC50 (mg/L) |
|---|---|---|
| Compound A | Pennisetum alopecuroides | 1.90 |
| Compound B | Pennisetum alopecuroides | 3.14 |
Case Studies
Several case studies have explored the biological activity of pyrazole-containing compounds:
- Antimicrobial Efficacy : In one study, a series of synthesized pyrazole derivatives were tested against various pathogens, showing significant antimicrobial effects with selectivity towards bacterial strains .
- Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory properties, demonstrating that specific pyrazole derivatives could reduce inflammation markers in cellular models .
- Herbicidal Testing : A comprehensive evaluation of novel herbicides based on pyrazole derivatives indicated their potential for agricultural applications, particularly in controlling resistant weed species .
Q & A
Q. Optimization strategies :
- Screen solvents (DMF, THF) and catalysts (e.g., Pd(PPh₃)₄ for cross-couplings) to improve yields.
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify the azetidine ring conformation, pyrazole substitution pattern, and amide bond geometry. Compare peaks to similar pyrimidine-azetidine derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error.
- HPLC-PDA/ELSD : Assess purity (>95%) using a C18 column with acetonitrile/water gradients. Adjust pH with 0.1% formic acid for ionization .
Advanced: How can researchers design structure-activity relationship (SAR) studies to explore the biological relevance of this compound’s substituents?
Answer:
- Systematic substitution : Replace the pyrazole (1H vs. 2H tautomers), azetidine (ring size: 4 vs. 5-membered), or thiophene carboxylate (ester vs. acid) to assess effects on target binding .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like kinases or GPCRs. Validate with mutagenesis studies if the target is known .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., CF₃ on pyrimidine) to enhance metabolic stability, guided by lipophilicity calculations (ClogP) .
Methodological note : Prioritize substitutions at the pyrimidine C6 position, as pyrazole orientation significantly impacts steric and electronic interactions .
Advanced: How should researchers address contradictions in biological activity data across different assay systems?
Answer:
- Assay standardization : Compare results from in vitro (e.g., enzyme inhibition) vs. cell-based assays (e.g., proliferation IC₅₀). Control variables like serum concentration (e.g., 10% FBS alters compound bioavailability) .
- Physicochemical profiling : Measure solubility (shake-flask method) and membrane permeability (PAMPA) to explain discrepancies between biochemical and cellular activity .
- Theoretical alignment : Link inconsistencies to target promiscuity or off-target effects using cheminformatics tools (e.g., SEA, SwissTargetPrediction) .
Case example : If the compound shows nM activity in kinase assays but µM activity in cell lines, evaluate efflux pumps (e.g., P-gp inhibition assays) .
Advanced: What in silico strategies can predict this compound’s pharmacokinetic and toxicity profiles early in development?
Answer:
- ADMET prediction : Use QikProp (Schrödinger) or ADMETlab 2.0 to estimate bioavailability (%F), blood-brain barrier penetration, and hERG inhibition risk.
- Toxicity alerts : Screen for structural alerts (e.g., nitro groups, Michael acceptors) using DEREK or Toxtree .
- CYP450 inhibition : Simulate interactions with CYP3A4/2D6 using docking or machine learning models (e.g., DeepCYP) .
Validation : Compare predictions with in vitro microsomal stability (human liver microsomes) and Ames test results .
Basic: How can researchers validate the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via HPLC-MS .
- Plasma stability : Incubate in human plasma (37°C, 1–24 hours) and quantify remaining compound using LC-MS/MS.
Advanced: What experimental designs are suitable for elucidating the compound’s mechanism of action when the target is unknown?
Answer:
- Chemical proteomics : Use affinity chromatography (immobilize the compound on NHS-activated resin) to pull down interacting proteins from cell lysates. Identify via LC-MS/MS .
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, DNA repair).
- Phenotypic screening : Use CRISPR-Cas9 knockout libraries to identify genetic sensitizers/resistors .
Advanced: How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
Answer:
- X-ray crystallography : Co-crystallize the compound with a target protein (e.g., kinase) to determine binding mode. For free ligands, grow crystals via vapor diffusion (e.g., using PEG 3350 as precipitant) .
- DFT calculations : Compare experimental crystal structure with computed geometries (e.g., Gaussian 16) to validate intramolecular H-bonds or torsional angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
